
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid
Overview
Description
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom attached to a nicotinic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems enable the efficient and scalable synthesis of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are frequently used to remove the Boc group
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinic acid derivatives.
Deprotection Reactions: The primary product is 6-chloronicotinic acid, with the Boc group removed
Scientific Research Applications
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the amine group is liberated, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry, offering similar protection strategies.
Uniqueness
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is unique due to its combination of a Boc protecting group and a chloronicotinic acid core, making it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection are required .
Properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZSZLGCUSJQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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